molecular formula C9H15NO3S B1668294 Captopril CAS No. 62571-86-2

Captopril

Cat. No. B1668294
CAS RN: 62571-86-2
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-BQBZGAKWSA-N
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Description

Captopril is an FDA-approved medication used in the management of hypertension, left ventricular dysfunction after myocardial infarction, and diabetic nephropathy . It is a L-proline derivative in which L-proline is substituted on nitrogen with a (2S)-2-methyl-3-sulfanylpropanoyl group .


Synthesis Analysis

Captopril can be synthesized through a Baylis–Hillman reaction between N-acryloylproline and formaldehyde . Other methods include the treatment of methacrylic acid with a hydrogen halide to yield the 3-halogeno-2-methylpropanoic acids, which are then treated with thionyl chloride to yield the corresponding 3-halogeno-2-methylpropanoyl chlorides .


Molecular Structure Analysis

Captopril has a molecular formula of C9H15NO3S and a molecular weight of 217.29 g/mol . The crystal structures of captopril were determined by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Captopril has been shown to modify intact insulin, reduce it into its “A” and “B” chains, and covalently modify them by forming adducts . This is due to captopril’s reactive thiol group, which might reduce the insulin dimer or modify it by reacting with cysteine residues .

Safety And Hazards

Captopril may cause skin irritation, serious eye damage, an allergic skin reaction, and may damage fertility or the unborn child . It is advised to wear personal protective equipment/face protection, avoid dust formation, and not get it in eyes, on skin, or on clothing .

properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1253948-36-5
Record name L-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, homopolymer
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DSSTOX Substance ID

DTXSID1037197
Record name Captopril
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Molecular Weight

217.29 g/mol
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Physical Description

Solid
Record name Captopril
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Solubility

Freely soluble, Freely soluble in water (approximately 160 mg/mL), Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate, 4.52e+00 g/L
Record name Captopril
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Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Captopril, one of the few ACE inhibitors that is not a prodrug, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Captopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. Captopril’s affinity for ACE is approximately 30,000 times greater than that of ATI., The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.
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Product Name

Captopril

Color/Form

White to off-white, crystalline powder, Crystals from ethyl acetate/hexane

CAS RN

62571-86-2
Record name Captopril
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Record name Captopril [USAN:USP:INN:BAN:JAN]
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Melting Point

103-104, 103-104 °C, 106 °C
Record name Captopril
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Record name Captopril
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Synthesis routes and methods

Procedure details

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CC(CSCc1ccccc1)C(=O)N1CCCC1C(=O)O
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271,000
Citations
DG Vidt, EL Bravo, FM Fouad - New England Journal of Medicine, 1982 - Mass Medical Soc
Captopril (D-3-mercapto-2-methylpropranoyl-L-proline [SQ 14,225, Capoten]) is the first orally active inhibitor of angiotensin-converting enzyme, the enzyme responsible for conversion …
Number of citations: 271 www.nejm.org
RC Heel, RN Brogden, TM Speight, GS Avery - Drugs, 1980 - Springer
… the most suitable candidates for Captopril treatment. While Captopril has been well tolerated in most … with Captopril was not always established, it would appear that the final place of …
Number of citations: 384 link.springer.com
AB Atkinson, JIS Robertson - The Lancet, 1979 - Elsevier
The renin-angiotensin system is one of the major homaeostatic mechanisms regulating arterial pressure and salt and water balance. 4-6 The renal enzyme renin, reacting with a …
Number of citations: 496 www.sciencedirect.com
KL Duchin, SM Singhvi, DA Willard… - Clinical …, 1982 - Wiley Online Library
… captopril. Absolute absorption of the radioactive oral dose was 71% and the absolute oral bioavailability of captopril … The reversibility of captopril mixed disulfides to captopril in vivo has …
Number of citations: 160 ascpt.onlinelibrary.wiley.com
H Kadin - Analytical profiles of drug substances, 1982 - Elsevier
Publisher Summary This chapter provides an overview of captopril. It discusses the name, formula, molecular weight, and appearance, color, and odor of captopril. Various physical …
Number of citations: 46 www.sciencedirect.com
Captopril Multicenter Research Group - Journal of the American College …, 1983 - Elsevier
Ninety-two patients with heart failure refractory to digitalis and diuretic therapy had Captopril (n = 50) or placebo (n = 42) added to their therapeutic regimen in a randomized, double-…
Number of citations: 713 www.sciencedirect.com
BH Migdalof, MJ Antonaccio, DN Mc Kinstry… - Drug metabolism …, 1984 - Taylor & Francis
… ; radioactive compounds corresponded in Rf values to captopril, captopril disulfide, S-methyl captopril, and the sulfoxide of S-methyl captopril. Captopril accounted for 81% of the …
Number of citations: 132 www.tandfonline.com
JA Romankiewicz, RN Brogden, RC Heel, TM Speight… - Drugs, 1983 - Springer
… patients treated with captopril. In vitro data suggest that captopril has a direct effect on prostacyclin production. In animal studies indomethacin has reduced captopril potentiation of …
Number of citations: 185 link.springer.com
R Davis, HS Ribner, E Keung… - … England Journal of …, 1979 - Mass Medical Soc
The renin-angiotensin system is thought to maintain elevated systemic vascular resistance in heart failure. The hemodynamic effects of captopril (SQ 14225), an oral inhibitor of …
Number of citations: 305 www.nejm.org
M Packer, WH Lee, M Yushak… - New England Journal of …, 1986 - Mass Medical Soc
… During long-term therapy, captopril and enalapril produced … and persistent than those of captopril. Consequently, although … treated with enalapril but not in those treated with captopril. …
Number of citations: 342 www.nejm.org

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